Carboxylic Acid Functional Group at 3-Position Enables Direct Bioconjugation
7-Hydroxy-4-methylcoumarin-3-acetic acid contains a carboxylic acid group at the 3-position, enabling direct conjugation to amine-containing biomolecules via carbodiimide chemistry. In contrast, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, CAS 90-33-5) lacks this functional group entirely, requiring additional synthetic steps to introduce a reactive handle before bioconjugation [1]. The compound's 3-acetic acid moiety provides a spacer that reduces steric hindrance and preserves fluorescence properties post-conjugation, whereas 4-methylumbelliferone derivatives typically require modification at the 7-hydroxy position, which can compromise fluorescence .
| Evidence Dimension | Presence of conjugation-ready functional group |
|---|---|
| Target Compound Data | Carboxylic acid at 3-position; molecular weight 234.21 g/mol |
| Comparator Or Baseline | 4-Methylumbelliferone (CAS 90-33-5): No carboxylic acid group; molecular weight 176.17 g/mol |
| Quantified Difference | Functional group present vs. absent; requires activation for conjugation |
| Conditions | Structural comparison based on molecular formula and functional group analysis |
Why This Matters
This structural feature eliminates the need for pre-activation steps and reduces synthetic complexity, making it the preferred choice for researchers requiring direct conjugation of a coumarin fluorophore to biomolecules.
- [1] PubChem. 4-Methylumbelliferone. Compound Summary. CID 5280567. View Source
